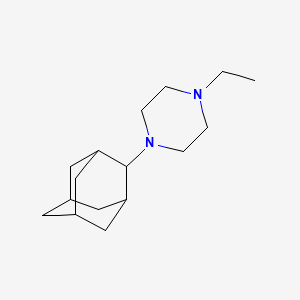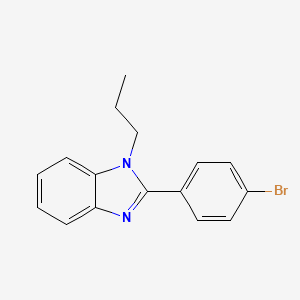
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide, also known as BIQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. BIQ is a synthetic compound that belongs to the class of arylalkylidene derivatives. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
作用机制
The exact mechanism of action of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to reduce oxidative stress and improve mitochondrial function in cells. In animal models, this compound has been shown to inhibit tumor growth and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, making it a potentially useful therapeutic agent for a wide range of diseases. Furthermore, this compound can be easily synthesized and can be scaled up for large-scale production.
One of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide. One area of research could focus on elucidating the exact mechanism of action of the compound. This could involve investigating the effects of this compound on various signaling pathways in cells and identifying the molecular targets of the compound.
Another area of research could focus on optimizing the pharmacokinetic properties of this compound. This could involve modifying the chemical structure of the compound to improve its solubility and bioavailability in vivo.
Finally, future research could investigate the potential therapeutic applications of this compound in various disease states. This could involve testing the compound in animal models of inflammation, cancer, and neurodegenerative diseases, among others. Overall, this compound is a promising compound that has the potential to be developed into a useful therapeutic agent for a wide range of diseases.
合成方法
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxaldehyde with 4-aminopyridine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with NaBH4 and HBr to yield this compound hydrobromide. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential pharmacological properties. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models. Furthermore, this compound has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
属性
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O.BrH/c20-18-10-12-21(13-11-18)14-19(22)17-8-6-16(7-9-17)15-4-2-1-3-5-15;/h1-13,20H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDXTQZSCUXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N)C=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)




![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

